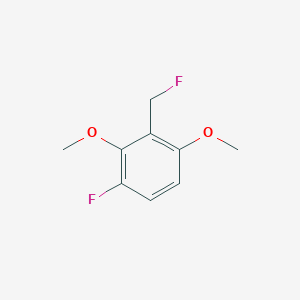
1,3-Dimethoxy-4-fluoro-2-(fluoromethyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Dimethoxy-4-fluoro-2-(fluoromethyl)benzene is an organic compound with the molecular formula C9H10F2O2 It is a derivative of benzene, where two methoxy groups and two fluorine atoms are substituted at specific positions on the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethoxy-4-fluoro-2-(fluoromethyl)benzene typically involves the following steps:
Starting Material: The synthesis begins with a suitable benzene derivative, such as 1,3-dimethoxybenzene.
Fluoromethylation: The fluoromethyl group can be introduced using reagents such as fluoromethyl iodide (CH2FI) in the presence of a base like potassium carbonate (K2CO3).
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure efficient and controlled reactions. The use of automated systems and advanced purification techniques, such as column chromatography and recrystallization, ensures high purity and yield of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Dimethoxy-4-fluoro-2-(fluoromethyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding quinones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to produce alcohols or hydrocarbons.
Substitution: Nucleophilic substitution reactions can occur at the fluorine-substituted positions using nucleophiles like hydroxide ions (OH-) or amines (NH2-).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol.
Substitution: NaOH in water, NH3 in ethanol.
Major Products
Oxidation: Quinones, carboxylic acids.
Reduction: Alcohols, hydrocarbons.
Substitution: Hydroxylated or aminated derivatives.
Wissenschaftliche Forschungsanwendungen
1,3-Dimethoxy-4-fluoro-2-(fluoromethyl)benzene has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1,3-Dimethoxy-4-fluoro-2-(fluoromethyl)benzene involves its interaction with molecular targets such as enzymes and receptors. The presence of fluorine atoms enhances its binding affinity and selectivity towards specific biological targets. The compound can modulate various biochemical pathways, leading to desired therapeutic effects or biological responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Dimethoxy-4-fluorobenzene: Lacks the fluoromethyl group, resulting in different chemical and biological properties.
1,3-Dimethoxy-2-fluoro-4-(fluoromethyl)benzene: Similar structure but with different substitution pattern, affecting its reactivity and applications.
1-Fluoro-2,4-dimethoxybenzene: Another fluorinated derivative with distinct properties.
Uniqueness
1,3-Dimethoxy-4-fluoro-2-(fluoromethyl)benzene is unique due to the presence of both methoxy and fluoromethyl groups, which confer specific chemical reactivity and potential biological activity. Its unique substitution pattern makes it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C9H10F2O2 |
|---|---|
Molekulargewicht |
188.17 g/mol |
IUPAC-Name |
1-fluoro-3-(fluoromethyl)-2,4-dimethoxybenzene |
InChI |
InChI=1S/C9H10F2O2/c1-12-8-4-3-7(11)9(13-2)6(8)5-10/h3-4H,5H2,1-2H3 |
InChI-Schlüssel |
GXOPGGUTMIPZGA-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C(=C(C=C1)F)OC)CF |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


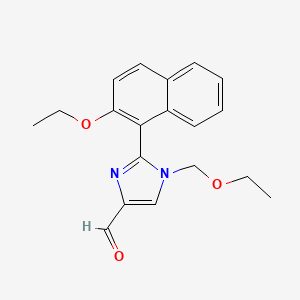
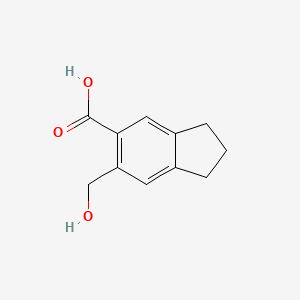
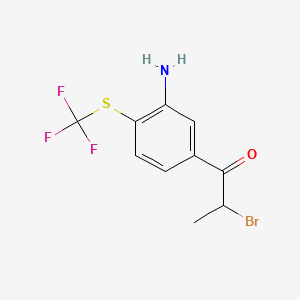
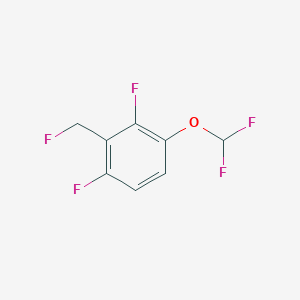

![[(5S)-5-(2,4-difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methyl 4-methylbenzenesulfonate](/img/structure/B14061692.png)
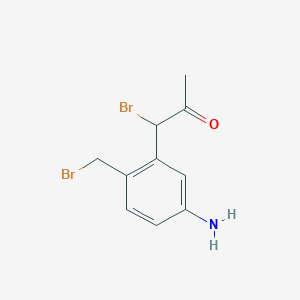
![(2S)-2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid](/img/structure/B14061713.png)
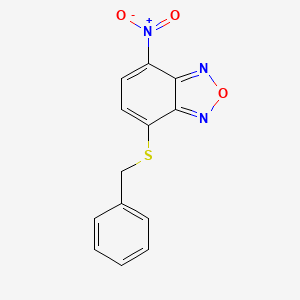
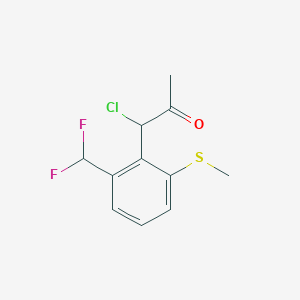
![(2S)-2-[(6,8-difluoro-1,2,3,4-tetrahydronaphthalen-2-yl)amino]-N-(1-{1-[(2,2-dimethylpropyl)amino]-2-methylpropan-2-yl}-1H-imidazol-4-yl)pentanamide](/img/structure/B14061726.png)



